4-METHYL-N-[2,2,2-TRICHLORO-1-(4-METHYLBENZENESULFONYL)ETHYL]BENZAMIDE
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Overview
Description
4-METHYL-N-[2,2,2-TRICHLORO-1-(4-METHYLBENZENESULFONYL)ETHYL]BENZAMIDE is a complex organic compound with a molecular formula of C18H19Cl3N2O. This compound is known for its unique chemical structure, which includes a benzamide core substituted with a trichloromethyl group and a methylbenzenesulfonyl group. It is used in various scientific research applications due to its distinctive properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-METHYL-N-[2,2,2-TRICHLORO-1-(4-METHYLBENZENESULFONYL)ETHYL]BENZAMIDE typically involves multiple steps. One common method includes the Friedel-Crafts acylation reaction, where an acyl chloride reacts with an aromatic compound in the presence of a Lewis acid catalyst, such as aluminum chloride. This is followed by a series of substitution reactions to introduce the trichloromethyl and methylbenzenesulfonyl groups .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.
Chemical Reactions Analysis
Types of Reactions
4-METHYL-N-[2,2,2-TRICHLORO-1-(4-METHYLBENZENESULFONYL)ETHYL]BENZAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace the trichloromethyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
4-METHYL-N-[2,2,2-TRICHLORO-1-(4-METHYLBENZENESULFONYL)ETHYL]BENZAMIDE is utilized in various fields of scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.
Industry: Employed in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-METHYL-N-[2,2,2-TRICHLORO-1-(4-METHYLBENZENESULFONYL)ETHYL]BENZAMIDE involves its interaction with specific molecular targets. The trichloromethyl group is known to participate in electrophilic reactions, while the benzamide core can form hydrogen bonds with biological molecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
- 4-METHYL-N-(2,2,2-TRICHLORO-1-(3,4-DIMETHYL-PHENYLAMINO)-ETHYL)-BENZAMIDE
- 4-METHYL-N-(2,2,2-TRICHLORO-1-(DIETHYLAMINO)ETHYL)BENZAMIDE
- 4-ME-N-(2,2,2-TRICHLORO-1-(((4-ETHOXYANILINO)CARBOTHIOYL)AMINO)ETHYL)-BENZAMIDE
Uniqueness
4-METHYL-N-[2,2,2-TRICHLORO-1-(4-METHYLBENZENESULFONYL)ETHYL]BENZAMIDE is unique due to the presence of the methylbenzenesulfonyl group, which imparts distinct chemical and physical properties. This makes it particularly useful in applications where specific reactivity or stability is required.
Properties
IUPAC Name |
4-methyl-N-[2,2,2-trichloro-1-(4-methylphenyl)sulfonylethyl]benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16Cl3NO3S/c1-11-3-7-13(8-4-11)15(22)21-16(17(18,19)20)25(23,24)14-9-5-12(2)6-10-14/h3-10,16H,1-2H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFUIDQZGZFJOMB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC(C(Cl)(Cl)Cl)S(=O)(=O)C2=CC=C(C=C2)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16Cl3NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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